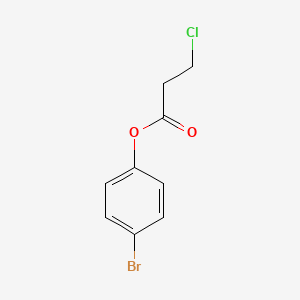

4-Bromophenyl 3-chloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

500693-84-5 |

|---|---|

Molecular Formula |

C9H8BrClO2 |

Molecular Weight |

263.51 g/mol |

IUPAC Name |

(4-bromophenyl) 3-chloropropanoate |

InChI |

InChI=1S/C9H8BrClO2/c10-7-1-3-8(4-2-7)13-9(12)5-6-11/h1-4H,5-6H2 |

InChI Key |

WKBOFYCEQNKJEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CCCl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenyl 3 Chloropropanoate

Esterification Reactions for 4-Bromophenyl 3-chloropropanoate (B8744493) Synthesis

Esterification, a fundamental reaction in organic chemistry, forms the basis for the synthesis of 4-Bromophenyl 3-chloropropanoate. This process typically involves the reaction of an alcohol (or its corresponding phenoxide) with a carboxylic acid or one of its derivatives, such as an acyl chloride.

The most direct and widely employed method for the synthesis of 4-Bromophenyl 3-chloropropanoate is the acylation of 4-bromophenol (B116583) with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the hydroxyl group in 4-bromophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the ester and hydrochloric acid as a byproduct.

The reaction is often carried out in the presence of a base, such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the hydrochloric acid produced during the reaction, preventing potential side reactions and decomposition of the product, and it can also act as a nucleophilic catalyst.

A general representation of the reaction is as follows:

To maximize the yield and purity of 4-Bromophenyl 3-chloropropanoate, careful optimization of reaction parameters is crucial. Key factors that influence the outcome of the synthesis include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reactants.

The solvent plays a critical role in the esterification reaction by influencing the solubility of reactants, the reaction rate, and in some cases, the position of the chemical equilibrium. For the reaction between 4-bromophenol and 3-chloropropionyl chloride, a variety of aprotic solvents can be employed.

The polarity of the solvent can significantly impact the reaction. Non-polar solvents may be suitable for dissolving the starting materials, while polar aprotic solvents can accelerate the reaction rate by stabilizing the transition state. The choice of solvent is also dictated by its boiling point, which is relevant for controlling the reaction temperature, and its ease of removal during product purification.

Table 1: Illustrative Effect of Different Solvents on the Yield of 4-Bromophenyl 3-chloropropanoate

| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Time (hours) | Illustrative Yield (%) |

| Dichloromethane | 9.1 | 4 | 85 |

| Tetrahydrofuran | 7.6 | 6 | 80 |

| Toluene | 2.4 | 8 | 75 |

| Acetonitrile (B52724) | 37.5 | 3 | 90 |

Note: The data in this table is illustrative and represents typical trends observed in similar esterification reactions. Actual yields may vary based on specific reaction conditions.

Temperature is a critical parameter in chemical kinetics. Generally, an increase in temperature leads to an increase in the reaction rate. For the synthesis of 4-Bromophenyl 3-chloropropanoate, the reaction is often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. However, excessively high temperatures should be avoided as they can lead to undesirable side reactions and decomposition of the product.

Pressure is typically not a major parameter for this type of liquid-phase reaction under standard laboratory conditions. The reaction is usually carried out at atmospheric pressure.

Table 2: Illustrative Influence of Temperature on Reaction Time and Yield

| Temperature (°C) | Typical Reaction Time (hours) | Illustrative Yield (%) |

| 25 (Room Temperature) | 12 | 70 |

| 50 | 6 | 85 |

| 80 (Reflux in THF) | 3 | 92 |

Note: The data in this table is illustrative and represents typical trends observed in similar esterification reactions. Actual yields may vary based on specific reaction conditions.

The stoichiometry of the reactants, specifically the molar ratio of 4-bromophenol to 3-chloropropionyl chloride, is a key factor in maximizing the conversion of the limiting reagent and, consequently, the yield of the desired product. In many cases, a slight excess of the more reactive or more easily removable reactant is used to drive the reaction to completion.

For the synthesis of 4-Bromophenyl 3-chloropropanoate, it is common to use a slight excess of 3-chloropropionyl chloride to ensure complete conversion of the more valuable 4-bromophenol. The optimal ratio is typically determined empirically.

Table 3: Illustrative Effect of Stoichiometric Ratio on Product Yield

| Molar Ratio (4-Bromophenol : 3-Chloropropionyl Chloride) | Illustrative Yield (%) |

| 1 : 1 | 85 |

| 1 : 1.1 | 92 |

| 1 : 1.2 | 93 |

| 1 : 1.5 | 90 (potential for increased byproducts) |

Note: The data in this table is illustrative and represents typical trends observed in similar esterification reactions. Actual yields may vary based on specific reaction conditions.

While the reaction between an alcohol and an acyl chloride is generally facile and may not strictly require a catalyst, the use of certain catalysts can enhance the reaction rate and improve the yield. In the context of synthesizing 4-Bromophenyl 3-chloropropanoate, the base used to neutralize HCl (e.g., pyridine, triethylamine) can also act as a nucleophilic catalyst.

The mechanism of nucleophilic catalysis involves the initial reaction of the catalyst with the acyl chloride to form a highly reactive intermediate (an acylpyridinium or acylammonium salt). This intermediate is then more readily attacked by the alcohol (4-bromophenol) to form the ester, regenerating the catalyst in the process.

Other Lewis acid catalysts, such as zinc chloride or magnesium chloride, can also be employed to activate the acyl chloride towards nucleophilic attack, although this is less common for reactions with highly reactive acyl chlorides. organic-chemistry.org

The choice of catalyst and its concentration are important parameters to optimize for achieving the desired reaction efficiency.

Catalyst Systems for 4-Bromophenyl 3-chloropropanoate Formation

Acid Catalysis in Ester Synthesis

The acid-catalyzed esterification, famously known as the Fischer-Speier esterification, represents a fundamental method for synthesizing esters. This reaction involves the direct condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of 4-Bromophenyl 3-chloropropanoate, this pathway entails the reaction of 3-chloropropanoic acid with 4-bromophenol.

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon masterorganicchemistry.commasterorganicchemistry.com. The hydroxyl group of the 4-bromophenol then acts as a nucleophile, attacking this activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, 4-Bromophenyl 3-chloropropanoate, and regenerate the acid catalyst masterorganicchemistry.com.

The reaction is reversible and governed by equilibrium masterorganicchemistry.commasterorganicchemistry.com. To drive the reaction towards the product side and achieve high yields, common strategies include using one of the reactants (typically the alcohol or phenol) in large excess or removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus masterorganicchemistry.com. The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of the reactants ceon.rsresearchgate.net.

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst Name | Formula | Key Characteristics |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong acid, widely used, also acts as a dehydrating agent. |

| Hydrochloric Acid | HCl | Strong acid, effective catalyst. |

| p-Toluenesulfonic acid (TsOH) | CH₃C₆H₄SO₃H | Solid, less corrosive than sulfuric acid, easy to handle. |

Base-Catalyzed Esterification Approaches

Base-catalyzed or base-promoted methods for ester synthesis typically involve the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, with an alcohol or phenol (B47542). In the context of 4-Bromophenyl 3-chloropropanoate synthesis, a common approach is the Schotten-Baumann reaction, which utilizes 3-chloropropanoyl chloride and 4-bromophenol in the presence of a base.

The role of the base (e.g., pyridine, triethylamine, or an aqueous solution of sodium hydroxide) is to deprotonate the phenolic hydroxyl group of 4-bromophenol. This generates the 4-bromophenoxide anion, which is a much stronger nucleophile than the neutral phenol. This potent nucleophile then readily attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride, leading to the formation of the ester through a nucleophilic acyl substitution mechanism. If an aqueous base like NaOH is used, the reaction is often performed in a two-phase system.

This method is generally faster and not limited by equilibrium, often resulting in high yields of the desired ester. The reaction conditions are typically mild, often proceeding at or below room temperature. The choice of base and solvent is crucial to optimize the reaction and minimize potential side reactions, such as the hydrolysis of the acyl chloride.

Phase-Transfer Catalysis in Heterogeneous Systems

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase biomedres.usbiomedres.us. This methodology is particularly well-suited for the synthesis of phenolic esters like 4-Bromophenyl 3-chloropropanoate from a phenol and an acyl chloride, as it combines the advantages of the Schotten-Baumann reaction with operational simplicity and efficiency lew.rotandfonline.comresearchgate.net.

In this system, 4-bromophenol is dissolved in an aqueous base (e.g., NaOH solution), where it forms the sodium 4-bromophenoxide salt. The acyl chloride, 3-chloropropanoyl chloride, is dissolved in an immiscible organic solvent such as dichloromethane lew.rotandfonline.com. Due to their respective solubilities, the two reactants are separated by the phase boundary, and the reaction is consequently very slow.

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), is added to the system biomedres.usbiomedres.ustheaic.orgcrdeepjournal.org. The lipophilic cation of the catalyst (Q⁺) exchanges its anion with the phenoxide anion (ArO⁻) in the aqueous phase to form an ion pair (Q⁺ArO⁻) lew.ro. This new ion pair has sufficient organic character to be soluble in the organic phase. Once transferred into the organic phase, the 4-bromophenoxide anion is highly reactive and rapidly attacks the 3-chloropropanoyl chloride to form the ester product, 4-Bromophenyl 3-chloropropanoate lew.ro. The catalyst cation then returns to the aqueous phase to repeat the cycle.

PTC offers several advantages:

Mild Reaction Conditions: Reactions are often rapid and can be carried out at low temperatures (e.g., 0°C), which minimizes the hydrolysis of the acyl chloride and the ester product lew.rotandfonline.comresearchgate.net.

High Yields: The method is highly efficient, often leading to quantitative or near-quantitative yields tandfonline.comresearchgate.net.

Simplicity: It avoids the need for anhydrous solvents and is operationally simple lew.ro.

Table 2: Typical Components in a PTC System for Ester Synthesis

| Component | Example | Role in the System |

|---|---|---|

| Organic Phase | Dichloromethane, Toluene | Dissolves the acyl chloride (e.g., 3-chloropropanoyl chloride). |

| Aqueous Phase | 10% Sodium Hydroxide (B78521) (NaOH) | Dissolves the phenol (e.g., 4-bromophenol) and forms the phenoxide. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the phenoxide anion from the aqueous to the organic phase. |

| Reactant 1 | 4-Bromophenol | The phenolic component. |

Alternative Synthetic Routes to 4-Bromophenyl 3-chloropropanoate

Beyond traditional esterification methods, alternative pathways are continuously being developed to improve efficiency, selectivity, and sustainability. These routes include transesterification, radical-mediated protocols, and approaches guided by the principles of green chemistry.

Transesterification Pathways

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is also an equilibrium process that can be catalyzed by either acids or bases. To synthesize 4-Bromophenyl 3-chloropropanoate, one could react a simple alkyl ester of 3-chloropropanoic acid, such as methyl 3-chloropropanoate, with 4-bromophenol.

The reaction involves the nucleophilic attack of 4-bromophenol on the carbonyl carbon of the starting ester. The equilibrium is typically driven to completion by using a large excess of the starting phenol or by removing the alcohol byproduct (in this case, methanol) as it is formed. Solid acid catalysts can be employed for this purpose, offering advantages in catalyst separation and reusability fao.org. This method can be advantageous if the starting alkyl ester is more readily available or cost-effective than the corresponding acyl chloride or carboxylic acid.

Radical-Mediated Esterification Protocols

Radical-mediated reactions offer non-traditional pathways for bond formation. While less common for ester synthesis than ionic mechanisms, novel methods are emerging. One such approach involves the visible-light-induced synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols acs.org.

In this photocatalyst-free method, a phenolate anion acts as both a substrate and a photosensitizer. Under visible light irradiation, the excited phenolate is oxidized by an agent like bromotrichloromethane (BrCCl₃), which initiates a self-propagating radical chain reaction. This process generates an acyl bromide intermediate from the corresponding aldehyde, which then reacts with the phenolate to yield the final ester product acs.org. To apply this to the synthesis of 4-Bromophenyl 3-chloropropanoate, one would start with 3-chloropropionaldehyde and 4-bromophenol. This method avoids the need for pre-activated carboxylic acids or transition-metal catalysts acs.org. However, radical reactions involving N-hydroxyphthalimide (NHPI) esters are also a significant area of research, typically proceeding via reductive decarboxylative fragmentation to generate alkyl radicals for further transformations beilstein-journals.org.

Green Chemistry Approaches to Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances mdpi.com. These principles can be applied to the synthesis of 4-Bromophenyl 3-chloropropanoate to create more sustainable and environmentally benign methodologies.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives or developing solvent-free reaction conditions mdpi.comejcmpr.com.

Catalyst Development: Employing heterogeneous solid acid catalysts (e.g., zeolites, ion-exchange resins) or recyclable phase-transfer catalysts to simplify product purification and minimize waste organic-chemistry.orgbiomedres.us. Supported PTCs, for instance, can be easily recovered and reused multiple times without significant loss of activity biomedres.usbiomedres.us.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Direct esterification methods generally have a higher atom economy than those using acyl chlorides, which generate chloride waste.

By integrating these approaches, the synthesis of 4-Bromophenyl 3-chloropropanoate can be made more efficient, cost-effective, and environmentally responsible ijpdd.orgijpdd.org.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Bromophenyl 3-chloropropanoate |

| 4-bromophenol |

| 3-chloropropanoic acid |

| 3-chloropropanoyl chloride |

| Sulfuric Acid |

| Hydrochloric Acid |

| p-Toluenesulfonic acid |

| Sodium Hydroxide |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Tetrabutylammonium bromide |

| Methyl 3-chloropropanoate |

| Methanol |

| Bromotrichloromethane |

Purification and Isolation Techniques in 4-Bromophenyl 3-chloropropanoate Production

Following the synthesis, the crude 4-Bromophenyl 3-chloropropanoate must be purified to remove unreacted starting materials, byproducts, and residual solvent. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For bromophenyl compounds, heptane has been shown to be an effective crystallization solvent. orgsyn.org The process involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to promote the formation of pure crystals. orgsyn.org

Column Chromatography: If crystallization does not yield a product of sufficient purity, or if the impurities have similar solubility profiles, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like 4-Bromophenyl 3-chloropropanoate, a silica gel stationary phase is typically used. The mobile phase, or eluent, is a solvent or mixture of solvents that carries the compound through the column. A common eluent system for similar compounds is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane (B92381). acs.org The separation is monitored, and fractions containing the pure product are collected and combined.

Distillation: If the compound is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures. This technique is particularly useful for separating the product from non-volatile impurities or solvents with significantly different boiling points. google.com

The following table compares the typical parameters for these purification techniques as they would apply to 4-Bromophenyl 3-chloropropanoate.

Table 2: Comparison of Purification Techniques

| Technique | Stationary/Mobile Phase or Solvent | Key Principle | Expected Purity |

|---|---|---|---|

| Recrystallization | Solvent: Heptane, Ethanol/Water | Differential solubility at varying temperatures orgsyn.org | >98% |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane mixture | Differential adsorption to the stationary phase acs.org | >99% |

| Vacuum Distillation | N/A | Separation based on differences in boiling points under reduced pressure google.com | >98% |

Chemical Reactivity and Transformation Studies of 4 Bromophenyl 3 Chloropropanoate

Reactions Involving the Ester Moiety of 4-Bromophenyl 3-chloropropanoate (B8744493)

The ester group in 4-bromophenyl 3-chloropropanoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the interconversion of carboxylic acid derivatives.

Hydrolysis and Saponification Kinetics

The hydrolysis of 4-bromophenyl 3-chloropropanoate, the cleavage of the ester bond by water, can occur under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes saponification. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion.

Table 1: Rate Constants for the Saponification of Ethyl Acetate (B1210297) with Sodium Hydroxide researchgate.net

| Temperature (°C) | Rate Constant (L/mol·s) |

|---|---|

| 20 | 0.043 |

This data is for ethyl acetate and serves as a general reference for ester saponification kinetics.

Kinetic studies on the hydrolysis of p-nitrophenyl and m-nitrophenyl esters also demonstrate the influence of electron-withdrawing groups on the rate of hydrolysis. For instance, the pseudo-first-order rate coefficients for the water-promoted hydrolysis of p-nitrophenyl and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates were determined to be 1.8 × 10⁻³ min⁻¹ and 1.1 × 10⁻³ min⁻¹, respectively. beilstein-journals.orgnih.gov The second-order rate coefficients for hydroxide-promoted hydrolysis for these compounds were 1.5 × 10⁴ M⁻¹min⁻¹ and 7.6 × 10³ M⁻¹min⁻¹, respectively. beilstein-journals.orgnih.gov These findings support the expectation that the 4-bromophenyl group will activate the ester towards hydrolysis.

Transesterification with Alcohols and Phenols

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol or phenol (B47542). This reaction can be catalyzed by either acids or bases. In the context of 4-bromophenyl 3-chloropropanoate, transesterification with various alcohols would yield different alkyl 3-chloropropanoates and 4-bromophenol (B116583).

The reaction with other phenols is also a significant transformation. The transesterification of aryl esters with phenols can be challenging but has been achieved using catalysts such as earth-abundant alkali metals. researchgate.netrsc.org This provides an efficient route to synthesize a variety of aryl esters.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester moiety of 4-bromophenyl 3-chloropropanoate can react with ammonia, primary amines, or secondary amines to form 3-chloro-N-substituted propanamides. This amidation reaction typically requires heating or catalysis. The use of Lewis acids like iron(III) chloride has been shown to effectively catalyze the direct amidation of esters under solvent-free conditions. mdpi.com

Other strong nucleophiles can also participate in nucleophilic acyl substitution reactions. For example, reaction with organometallic reagents like Grignard reagents would lead to the formation of tertiary alcohols after initial addition to the carbonyl group followed by a second addition.

Reactions at the Chlorinated Alkyl Chain of 4-Bromophenyl 3-chloropropanoate

The chlorine atom on the propyl chain provides a site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2) with Various Nucleophiles

The primary alkyl chloride structure of the 3-chloropropanoate chain favors bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. Unimolecular substitution (Sₙ1) is less likely due to the instability of the primary carbocation that would need to form.

A variety of nucleophiles can be employed to displace the chloride ion, leading to a range of functionalized products.

With Azide (B81097) Ion (N₃⁻): Reaction with sodium azide would yield 4-bromophenyl 3-azidopropanoate. The azide group can subsequently be reduced to an amine, providing a route to amino acid derivatives. The azide ion is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.com

With Cyanide Ion (CN⁻): Nucleophilic substitution with sodium or potassium cyanide would produce 4-bromophenyl 3-cyanopropanoate. youtube.com The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic possibilities.

With Iodide Ion (I⁻): The Finkelstein reaction, involving treatment with sodium iodide in acetone, would replace the chlorine with iodine, forming 4-bromophenyl 3-iodopropanoate. This is often done to activate the substrate for subsequent nucleophilic substitutions, as iodide is a better leaving group than chloride.

With Other Nucleophiles: Other nucleophiles such as thiols, alkoxides, and carboxylates can also displace the chloride to form the corresponding thioethers, ethers, and esters, respectively.

Elimination Reactions to Form Unsaturated Esters

In the presence of a strong, non-nucleophilic base, 4-bromophenyl 3-chloropropanoate can undergo an elimination reaction to form 4-bromophenyl acrylate. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base removes a proton from the carbon adjacent to the carbonyl group (the α-carbon), and the chloride ion is eliminated simultaneously, forming a double bond. masterorganicchemistry.com

The gas-phase elimination kinetics of ethyl 3-chloropropionate have been studied, providing a model for the behavior of the alkyl chain in 4-bromophenyl 3-chloropropanoate. acs.org The presence of the ester group influences the acidity of the α-protons, facilitating their removal by a base.

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine (C-Cl) bond within the 3-chloropropanoate moiety of 4-bromophenyl 3-chloropropanoate is susceptible to cleavage under radical conditions, opening avenues for various chemical transformations. A prominent reaction pathway is Atom Transfer Radical Cyclization (ATRC), a powerful method for constructing cyclic structures. mdpi.com In a process analogous to the well-documented ATRC of N-alkenyl-tethered trichloroacetamides catalyzed by transition metal complexes like RuCl2(PPh3)3, the 3-chloropropanoate can act as a radical precursor. mdpi.com

The initiation of such a reaction would typically involve the abstraction of the chlorine atom by a metal catalyst in a low oxidation state, generating a carbon-centered radical at the 3-position of the propanoate chain. The fate of this radical intermediate is then dependent on the molecular context. In the absence of an internal trapping group, this radical could participate in intermolecular reactions, such as Atom Transfer Radical Addition (ATRA) to an external olefin.

However, the true synthetic utility of this radical generation is often realized in intramolecular reactions. For instance, if the 4-bromophenyl group were to be modified with a radical-accepting moiety, such as a vinyl or alkynyl group (introduced, for example, via a preceding cross-coupling reaction), an intramolecular cyclization could ensue. This would lead to the formation of complex heterocyclic or carbocyclic systems, where the radical adds to the unsaturated bond, followed by a halogen atom transfer to complete the catalytic cycle. The regioselectivity of such a cyclization would be governed by Baldwin's rules, with a 5-exo-trig or 6-endo-trig cyclization being plausible depending on the length and nature of the tether.

A notable example from the literature that underscores the potential for such transformations is the ATRC used in the synthesis of γ- and δ-lactams from tethered alkenyl trichloroacetamides. mdpi.com This demonstrates the feasibility of forming new carbon-carbon bonds via a radical pathway originating from a halo-acyl derivative.

Reactions Involving the 4-Bromophenyl Moiety of 4-Bromophenyl 3-chloropropanoate

The 4-bromophenyl portion of the molecule is a versatile handle for a wide array of organic transformations, primarily centered around the reactivity of the aryl-bromine bond and the aromatic ring itself.

Aryl Halide Reactivity in Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The carbon-bromine (C-Br) bond in 4-bromophenyl 3-chloropropanoate is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. The Heck, Suzuki, and Sonogashira reactions are particularly relevant. wikipedia.orgorganic-chemistry.orglookchem.com

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would yield a 4-alkenylphenyl 3-chloropropanoate, effectively introducing a vinyl group onto the aromatic ring. The reaction is tolerant of various functional groups, and the ester moiety in the target molecule is expected to be stable under typical Heck conditions. organic-chemistry.org

The Suzuki-Miyaura coupling facilitates the reaction of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, to form a biaryl structure. lookchem.comnih.gov This is a highly versatile and widely used reaction in the pharmaceutical industry due to the stability and low toxicity of the boron reagents. nih.gov The coupling of 4-bromophenyl 3-chloropropanoate with a suitable boronic acid would lead to the synthesis of biphenyl (B1667301) derivatives.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically cocatalyzed by palladium and copper salts and requires a base. libretexts.org The product would be a 4-alkynylphenyl 3-chloropropanoate, introducing an acetylene (B1199291) functionality onto the aromatic ring, which can serve as a precursor for further synthetic elaborations.

The reactivity of the C-Br bond in these cross-coupling reactions is significantly higher than that of the C-Cl bond in the propanoate chain, allowing for selective functionalization of the aromatic ring.

Table 1: Representative Conditions for Cross-Coupling Reactions on 4-Bromophenyl Derivatives

| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂, 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | >95 | lookchem.com |

| Suzuki | 4-Bromoacetophenone | Phenylboronic acid | Pd@Bipy-PMO | K₂CO₃ | Water | 100 | 98 | researchgate.net |

| Sonogashira | Aryl Bromides | Terminal Alkynes | Pd(OAc)₂, P(t-Bu)₃ | TBAA | NMP | Room Temp | 75-98 | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of 4-bromophenyl 3-chloropropanoate is governed by the directing effects of the two existing substituents: the bromo group and the 3-chloropropanoyloxy group (-O-CO-CH₂CH₂Cl).

The bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs. libretexts.orgyoutube.com The 3-chloropropanoyloxy group, being an ester attached through oxygen, is an activating group and also an ortho, para-director. libretexts.org The activating nature stems from the electron-donating resonance effect of the oxygen atom adjacent to the ring, which outweighs its inductive withdrawal.

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. In this case, both groups direct incoming electrophiles to the ortho and para positions. The para position relative to the ester is already occupied by the bromine atom. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the ester group (C2 and C6). These positions are also meta to the bromo group. This convergence of directing effects leads to a high degree of regioselectivity, favoring substitution at the positions adjacent to the ester functionality. organicchemistrytutor.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of 4-bromophenyl 3-chloropropanoate, the ester group could potentially act as a DMG through coordination of the lithium reagent to the carbonyl oxygen.

However, the application of DoM to phenyl esters is challenging. The ester group is a relatively weak DMG compared to amides or carbamates. uwindsor.ca Furthermore, ester groups are susceptible to nucleophilic attack at the carbonyl carbon by the organolithium base. This can lead to competing reactions, such as the formation of a ketone or a tertiary alcohol, or an anionic Fries rearrangement, where the acyl group migrates to the ortho position. uwindsor.ca

To favor ortho-metalation over these side reactions, specific strategies may be employed. These include the use of sterically hindered or less nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), and conducting the reaction at very low temperatures (e.g., -78 °C) to kinetically favor deprotonation over nucleophilic addition. rsc.org Another potential issue is the presence of the aryl bromide, which can undergo lithium-halogen exchange with the organolithium reagent, a reaction that is often faster than deprotonation. uwindsor.ca This would generate an aryllithium species at the C4 position, thwarting the desired ortho-metalation.

Formation of Complex Molecular Architectures from 4-Bromophenyl 3-chloropropanoate

Role as an Intermediate in Indanone Synthesis

4-Bromophenyl 3-chloropropanoate is a precursor for the synthesis of bromo-substituted indanones, which are valuable scaffolds in medicinal chemistry and materials science. The primary transformation involves a two-step process: hydrolysis of the ester to its corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts acylation.

The initial step is the hydrolysis of 4-Bromophenyl 3-chloropropanoate to yield 3-(4-bromophenyl)propanoic acid and 4-bromophenol. This reaction can be carried out under acidic or basic conditions.

Subsequent to the formation of 3-(4-bromophenyl)propanoic acid, the key ring-closing step is an intramolecular Friedel-Crafts acylation. This reaction is a classic method for the formation of cyclic ketones, where the acyl group attacks the aromatic ring to form a new carbon-carbon bond. masterorganicchemistry.com The presence of the bromine atom on the phenyl ring deactivates it slightly towards electrophilic substitution, but the cyclization can still be achieved, often requiring strong acid catalysts and sometimes elevated temperatures. researchgate.net

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a well-established method for preparing 1-indanones. nih.govresearchgate.net In the case of 3-(4-bromophenyl)propanoic acid, the cyclization is expected to yield 6-bromo-1-indanone, as the para-directing effect of the bromine atom and the ortho,para-directing nature of the alkyl chain favor acylation at the position ortho to the propanoic acid substituent. The use of superacid catalysts or non-conventional energy sources like microwaves can improve the efficiency of this transformation. nih.gov

Table 1: Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

| Starting Material | Product | Catalyst/Reagents | Key Findings |

|---|---|---|---|

| 3-Arylpropionic acids | 1-Indanones | Strong acids (e.g., PPA, MSA), Lewis acids (e.g., AlCl₃) | A general and widely used method for indanone synthesis. masterorganicchemistry.comnih.gov |

| 3-Arylpropionic acids with halogen substituents | Halogen-substituted 1-indanones | Tb(OTf)₃ at 250 °C | Even deactivated aromatic rings can undergo cyclization in moderate to good yields. researchgate.net |

| 2,6-Dibromophenyl 3-chloropropionate | 4,6-Dibromo-5-hydroxy-1-indanone | Lewis acid | Demonstrates the cyclization of a halo-substituted phenyl propionate (B1217596) to an indanone. nih.gov |

| 3-(4-Methoxyphenyl)propionic acid | 6-Methoxy-1-indanone | Triflic acid, Microwaves/Ultrasound | Non-conventional methods can enhance the reaction efficiency. nih.govresearchgate.net |

Precursor to Polymerizable Monomers

4-Bromophenyl 3-chloropropanoate can also be utilized as a starting material for the synthesis of polymerizable monomers, specifically vinylphenols. The transformation pathway involves the initial hydrolysis of the ester to liberate 4-bromophenol, followed by the introduction of a vinyl group onto the aromatic ring.

The first step, as in the indanone synthesis, is the hydrolysis of the ester linkage. Once 4-bromophenol is obtained, a vinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, most notably the Heck reaction. wikipedia.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org

In this context, 4-bromophenol can be reacted with ethylene (B1197577) gas in the presence of a suitable palladium catalyst system to produce 4-vinylphenol. researchgate.netrug.nl 4-Vinylphenol, also known as p-hydroxystyrene, is a valuable monomer in the polymer industry. Its polymers, such as poly(4-hydroxystyrene), are used in a variety of applications, including as photoresists in the microelectronics industry. The synthesis of 4-vinylphenols can also be achieved through the decarboxylation of 4-hydroxycinnamic acids. nih.govresearchgate.net

Table 2: Synthesis of 4-Vinylphenol from 4-Bromophenol via Heck Reaction

| Reactants | Catalyst System | Product | Significance |

|---|---|---|---|

| Aryl halide (e.g., 4-bromophenol), Alkene (e.g., ethylene) | Palladium catalyst (e.g., Pd(OAc)₂, Pd/C), Base (e.g., triethylamine) | Substituted alkene (e.g., 4-vinylphenol) | A powerful and versatile method for C-C bond formation to create vinylarenes. wikipedia.orgrug.nl |

| 2-Bromo-6-methoxynaphthalene, Ethylene | Palladium catalyst | Vinyl derivative (precursor to Naproxen) | Demonstrates the industrial application of the Heck reaction for producing vinylated aromatics. researchgate.netrug.nl |

| 4-Bromoanisole, 2-Ethylhexyl acrylate | Pd/C | 2-Ethylhexyl p-methoxycinnamate (sunscreen agent) | A pilot-scale production example using a ligandless Heck reaction. rug.nl |

Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl 3 Chloropropanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-bromophenyl 3-chloropropanoate (B8744493). Through a suite of one- and two-dimensional experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on the structure, the molecule possesses a 1,4-disubstituted aromatic ring and a flexible 3-chloropropanoate side chain. The aromatic protons will present as a classic AA'BB' system, while the aliphatic portion will show two triplet signals. The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1. These predictions are derived from known substituent effects and data from similar compounds such as ethyl 3-chloropropionate and methyl 4-bromophenylacetate. spectrabase.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromophenyl 3-chloropropanoate Predicted data based on analogous compounds and spectroscopic principles.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~170 |

| 2 | ~3.0 (t) | ~40 |

| 3 | ~3.9 (t) | ~38 |

| 4 | - | ~149 |

| 5, 9 | ~7.1 (d) | ~124 |

| 6, 8 | ~7.6 (d) | ~132 |

| 7 | - | ~119 |

Note: Chemical shifts are referenced to TMS and are solvent-dependent. Multiplicity: s = singlet, d = doublet, t = triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be expected to show a clear correlation between the protons on C2 and C3 of the propanoate chain, confirming their adjacent relationship. researchgate.netresearchgate.net A cross-peak would also be observed between the aromatic protons on C5 and C6 (and C8 and C9), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the predicted proton signals to their corresponding carbon signals as outlined in Table 1. For instance, the triplet at ~3.0 ppm would correlate with the carbon signal at ~40 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations and is key to piecing together the molecular fragments. researchgate.netresearchgate.net Expected key correlations would include:

Protons on C2 correlating to the carbonyl carbon (C1), C3, and C4.

Protons on C3 correlating to C1 and C2.

Aromatic protons on C5 and C9 correlating to the ester-linked carbon C4 and the bromine-bearing carbon C7.

These combined 2D techniques would provide an unambiguous assignment of all atoms in the 4-bromophenyl 3-chloropropanoate structure.

Solid-State NMR for Polymorphic and Crystalline Forms

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. rsc.orgrsc.org Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, it would be possible to identify and characterize different polymorphs of 4-bromophenyl 3-chloropropanoate, should they exist. This technique is particularly valuable in pharmaceutical and materials science for understanding the physical properties of crystalline solids. rsc.org

Dynamic NMR for Conformational Analysis

The 3-chloropropanoate side chain of the molecule is flexible, with rotation possible around the C-C and C-O single bonds. Dynamic NMR (DNMR) experiments, conducted at variable temperatures, could be used to study this conformational flexibility. youtube.com At low temperatures, the rotation around these bonds might slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into the time-averaged signals observed at room temperature. Analysis of these spectral changes can provide thermodynamic data on the energy barriers between different conformations. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns. researchgate.netacs.org

Fragmentation Pattern Analysis for Structural Confirmation

In an electron ionization (EI) mass spectrum, 4-bromophenyl 3-chloropropanoate would be expected to undergo characteristic fragmentation. libretexts.org The molecular ion peak would be observed, and key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the 4-bromophenoxy group, leading to a [C₃H₄ClO]⁺ acylium ion.

Loss of the chloroethyl group: Fragmentation resulting in the formation of a 4-bromophenoxy radical and a [C₃H₄O]⁺ ion.

McLafferty-type rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen could potentially occur.

Loss of halogens: Fragmentation involving the loss of a bromine or chlorine radical from the molecular ion or subsequent fragments. libretexts.orgyoutube.com

The predicted major fragments are listed in Table 2.

Table 2: Predicted Key Fragments in the Mass Spectrum of 4-Bromophenyl 3-chloropropanoate Predicted data based on general fragmentation patterns for esters and halogenated compounds.

| m/z (mass/charge ratio) | Identity of Fragment |

| 262/264/266 | [M]⁺˙ (Molecular ion) |

| 183/185 | [M - C₃H₄Cl]⁺ |

| 171/173 | [C₆H₄BrO]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 91 | [C₃H₄ClO]⁺ |

Isotopic Abundance Studies for Elemental Composition

A key feature in the mass spectrum of 4-bromophenyl 3-chloropropanoate would be the distinctive isotopic patterns of bromine and chlorine. ucalgary.cachemguide.co.uk

Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.orglibretexts.org This results in any fragment containing a bromine atom appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.

Chlorine: Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but in a roughly 3:1 ratio of abundance. ucalgary.calibretexts.org Fragments containing a chlorine atom will therefore show a pair of peaks (M and M+2) with an intensity ratio of approximately 3:1.

The molecular ion of 4-bromophenyl 3-chloropropanoate, containing both a bromine and a chlorine atom, would exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities reflecting the combined probabilities of the isotopic compositions. researchgate.net The exact mass measurement provided by HRMS, combined with the analysis of these unique isotopic patterns, would unequivocally confirm the elemental formula of C₉H₈BrClO₂. chemguide.co.uklibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules. researchgate.net These methods are complementary, as they are governed by different selection rules, providing a more complete picture of the vibrational modes. researchgate.net

Characteristic Band Assignments and Functional Group Analysis

The infrared and Raman spectra of 4-Bromophenyl 3-chloropropanoate are expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its distinct functional groups: the ester moiety, the chloropropyl chain, and the 4-bromophenyl ring.

The ester group is particularly prominent in the IR spectrum, typically displaying three intense peaks, a pattern sometimes referred to as the "Rule of Three" for esters. spectroscopyonline.com These key vibrations are:

C=O Stretching (νC=O): This is one of the most intense and recognizable bands in the IR spectrum of an ester, generally appearing in the region of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic effects of the substituent groups.

C-O-C Asymmetric Stretching (νas(C-O-C)): A strong band is anticipated between 1300 cm⁻¹ and 1150 cm⁻¹, corresponding to the stretching of the ester C-O bonds. spectroscopyonline.com

O-C-C Symmetric Stretching (νs(O-C-C)): Another intense absorption, typically found between 1100 cm⁻¹ and 1000 cm⁻¹, arises from the stretching of the single bond between the ester oxygen and the phenyl ring carbon. spectroscopyonline.com

The 4-bromophenyl group contributes its own set of characteristic vibrations:

C-H Stretching (νC-H): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretching (νC=C): The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually produce a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending (δC-H): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region (below 1300 cm⁻¹). For a 1,4-disubstituted (para) benzene (B151609) ring, a strong out-of-plane bending band is expected in the 850-800 cm⁻¹ range.

C-Br Stretching (νC-Br): The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.

The 3-chloropropyl chain also presents distinct vibrational signatures:

C-H Stretching (νC-H): Aliphatic C-H stretching from the -CH₂- groups will appear just below 3000 cm⁻¹.

C-Cl Stretching (νC-Cl): The carbon-chlorine stretching vibration is anticipated in the 750-700 cm⁻¹ range for simple organic chloro compounds. aip.org

A summary of the expected characteristic vibrational bands for 4-Bromophenyl 3-chloropropanoate is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | Asymmetric C-O-C Stretch | 1300 - 1150 |

| Ester | Symmetric O-C-C Stretch | 1100 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring (para-sub) | Out-of-plane C-H Bend | 850 - 800 |

| Alkyl Chain | C-H Stretch | < 3000 |

| Haloalkane | C-Cl Stretch | 750 - 700 |

| Haloaromatic | C-Br Stretch | 600 - 500 |

Conformational Information from Vibrational Modes

Vibrational spectroscopy is a sensitive probe of molecular conformation. researchgate.net For a flexible molecule like 4-Bromophenyl 3-chloropropanoate, rotation around single bonds, particularly the C-O and C-C bonds of the ester and alkyl chain, can lead to the existence of multiple conformational isomers (conformers). These different conformers, if stable enough to exist in significant populations, can often be distinguished by unique sets of vibrational frequencies. nih.govacs.org

The energies of the vibrational modes, especially the low-frequency skeletal bending and torsional modes, are highly dependent on the dihedral angles that define the molecular shape. Therefore, the presence of extra bands in the IR or Raman spectra, particularly in the fingerprint region, can indicate the coexistence of more than one conformer at a given temperature. By combining experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), it is possible to assign specific spectral features to individual conformers and even estimate their relative populations. researchgate.net For esters, the conformational preferences of the ester group itself can influence the folding of attached alkyl chains. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of 4-Bromophenyl 3-chloropropanoate is primarily determined by the chromophores present in the molecule. A chromophore is a part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. In this compound, the main chromophore is the 4-bromophenyl group.

The aromatic ring gives rise to characteristic electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For benzene and its derivatives, these typically result in strong absorption bands. The E2-band (around 204 nm for benzene) and the B-band (a series of sharp peaks around 256 nm for benzene) are characteristic. Substitution on the ring can cause these bands to shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect). The bromine atom and the ester group, as substituents, will modulate the positions and intensities of these bands. Compounds containing a 4-bromophenyl group often show absorption maxima in the 220-280 nm range. researchgate.netnih.gov

n → π* Transitions: The ester carbonyl group also contains non-bonding (n) electrons on the oxygen atom. These can be excited to a π* antibonding orbital. These n → π* transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder or a weak band at a longer wavelength, often overlapping with the stronger π → π* bands.

The expected electronic transitions and their approximate absorption regions are tabulated below.

| Chromophore | Transition | Approximate λmax (nm) | Characteristics |

| Phenyl Ring | π → π | ~200-230 | Strong (E2-band like) |

| Phenyl Ring | π → π | ~250-280 | Moderate (B-band like) |

| Carbonyl (Ester) | n → π* | >280 | Weak |

X-ray Crystallography of 4-Bromophenyl 3-chloropropanoate and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Molecular Structure Determination

While the specific crystal structure of 4-Bromophenyl 3-chloropropanoate is not publicly available, analysis of a closely related derivative, 1-(4-Bromophenyl)-3-chloropropan-1-one, provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov

Key crystallographic data for the related compound 1-(4-Bromophenyl)-3-chloropropan-1-one are provided below.

| Parameter | Value |

| Chemical Formula | C₉H₈BrClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4730 (7) |

| b (Å) | 9.3707 (15) |

| c (Å) | 22.366 (4) |

| β (°) | 94.989 (3) |

| Volume (ų) | 933.9 (3) |

| Z | 4 |

| Data sourced from ResearchGate nih.gov |

Intermolecular Interactions and Crystal Packing Analysis

The determination of the three-dimensional arrangement of molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. While the specific crystal structure of 4-Bromophenyl 3-chloropropanoate is not publicly available, a detailed analysis can be inferred from the crystallographic data of the closely related compound, 1-(4-Bromophenyl)-3-chloropropan-1-one. mdpi.com This ketone shares the key structural motifs of the 4-bromophenyl group and a three-carbon chlorinated chain, providing a strong basis for understanding the intermolecular forces at play.

The crystal structure of 1-(4-Bromophenyl)-3-chloropropan-1-one reveals a monoclinic system with the space group P2₁/n, containing four molecules per unit cell. mdpi.com The molecules are nearly planar, with the chlorine atom extending from this plane. mdpi.com The crystal packing is primarily governed by a combination of weak intermolecular forces, including halogen bonds and van der Waals interactions.

A significant contributor to the crystal packing in many brominated aromatic compounds is the halogen bond, an interaction between the electrophilic region of the bromine atom (the σ-hole) and a nucleophilic site. ump.edu.pl In the case of related bromophenyl structures, Br···H and other halogen-involved contacts are often observed. nih.gov The presence of both bromine and chlorine atoms in 4-Bromophenyl 3-chloropropanoate suggests the potential for various types of halogen bonds, which play a crucial role in the stabilization of the crystal lattice.

Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, has been used on similar molecules to deconstruct the contributions of different contact types. For instance, in related bromophenyl derivatives, H···H contacts often account for a significant portion of the surface, alongside contributions from Br···H, C···H, and O···H interactions. nih.govnih.gov This suggests that in 4-Bromophenyl 3-chloropropanoate, a complex interplay of these weak forces dictates the final crystal packing arrangement. The symmetry of para-substituted phenyl rings, such as the 4-bromophenyl group, can also influence a more efficient packing in the crystal lattice, potentially affecting physical properties like the melting point.

Table 1: Crystallographic Data for 1-(4-Bromophenyl)-3-chloropropan-1-one mdpi.com

| Parameter | Value |

| Chemical Formula | C₉H₈BrClO |

| Formula Weight | 247.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4730 (7) |

| b (Å) | 9.3707 (15) |

| c (Å) | 22.366 (4) |

| β (°) | 94.989 (3) |

| Volume (ų) | 933.9 (3) |

| Z | 4 |

| Temperature (K) | 150 |

Computational and Theoretical Studies of 4 Bromophenyl 3 Chloropropanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, offering a detailed view of the electronic landscape of a molecule. For 4-Bromophenyl 3-chloropropanoate (B8744493), these calculations are instrumental in elucidating its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like 4-Bromophenyl 3-chloropropanoate and determining their electronic properties. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict various parameters with high accuracy. bohrium.commdpi.com

The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. For 4-Bromophenyl 3-chloropropanoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. For instance, a DFT study on a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, successfully used the B3LYP/6-311G++(d,p) level of theory to obtain the optimized molecular structure.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. For example, in a study of fluorinated aryl derivatives, DFT calculations were used to determine the HOMO-LUMO gaps, which provided insights into the electron transfer potential of the compounds. bohrium.com

Table 1: Illustrative DFT-Calculated Properties for a Representative Phenyl Ester

| Property | Calculated Value |

| Optimized Bond Length (C=O) | 1.21 Å |

| Optimized Bond Angle (O-C-C) | 125.7° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data in this table is illustrative and based on typical values for phenyl esters, as direct computational data for 4-Bromophenyl 3-chloropropanoate is not publicly available.

Ab Initio Calculations for High-Level Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to study the electronic properties and conformational stability of molecules like 4-Bromophenyl 3-chloropropanoate. acs.orgnih.gov

These calculations are particularly useful for investigating stereoelectronic effects, such as the influence of substituents on the conformational preferences of the ester group. For instance, ab initio studies on p-substituted phenyl acetates have shown that electron-withdrawing substituents on the phenyl ring can influence the relative stability of the Z and E conformers of the ester linkage. acs.orgnih.gov In the case of 4-Bromophenyl 3-chloropropanoate, the bromine atom on the phenyl ring and the chlorine atom on the propanoate chain would be expected to exert significant electronic effects, which can be precisely quantified using ab initio methods.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. nih.gov

Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, which are attractive to nucleophiles. For 4-Bromophenyl 3-chloropropanoate, an MEP map would likely show negative potential around the carbonyl oxygen and the halogen atoms, indicating these as sites for potential electrophilic interaction. Conversely, the hydrogen atoms would exhibit a more positive potential. Such maps are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the 3-chloropropanoate chain in 4-Bromophenyl 3-chloropropanoate allows for multiple conformations. Understanding the dynamic behavior and the energy associated with these different spatial arrangements is essential for a complete picture of the molecule's properties.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational changes, flexibility, and intermolecular interactions of 4-Bromophenyl 3-chloropropanoate in various environments, such as in a solvent. nih.gov

Potential Energy Surface Scans for Rotational Barriers

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. libretexts.org For 4-Bromophenyl 3-chloropropanoate, PES scans are particularly useful for determining the rotational barriers around single bonds. researchgate.net

By systematically rotating a specific dihedral angle (for example, the C-O-C-C dihedral angle of the ester group) and calculating the energy at each step, a potential energy profile can be generated. The peaks on this profile correspond to the energy barriers for rotation. This information is critical for understanding the conformational flexibility and the relative populations of different conformers at a given temperature. Studies on similar molecules, like phenyl acetate (B1210297), have used this method to determine the barriers to internal rotation. nih.gov

Table 2: Illustrative Rotational Energy Barriers for a Phenyl Ester Analogue

| Dihedral Angle | Relative Energy (kcal/mol) |

| 0° (Z conformer) | 0.0 |

| 90° | 8.5 |

| 180° (E conformer) | 5.4 |

Note: This data is illustrative and based on ab initio calculations for phenyl acetate. The actual rotational barriers for 4-Bromophenyl 3-chloropropanoate would be influenced by its specific substituents. acs.orgnih.gov

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts can be achieved using various computational models, often employing density functional theory (DFT) or empirical methods based on extensive databases of known structures. For 4-Bromophenyl 3-chloropropanoate, theoretical ¹H and ¹³C NMR chemical shifts can be estimated. These predictions are valuable for assigning experimentally observed signals and confirming the compound's structure.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the ester group. The methylene (B1212753) protons of the 3-chloropropanoate moiety will have distinct chemical shifts influenced by the adjacent carbonyl group and the chlorine atom.

Below are the predicted ¹H and ¹³C NMR chemical shifts for 4-Bromophenyl 3-chloropropanoate.

Predicted ¹H NMR Chemical Shifts for 4-Bromophenyl 3-chloropropanoate

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic, ortho to -O) | 7.10 - 7.20 |

| H (aromatic, meta to -O) | 7.50 - 7.60 |

| H (alpha to C=O) | 2.90 - 3.00 |

| H (beta to C=O, adjacent to Cl) | 3.80 - 3.90 |

Predictions are based on computational models and may vary slightly from experimental values.

Predicted ¹³C NMR Chemical Shifts for 4-Bromophenyl 3-chloropropanoate

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic, attached to -O) | 149 - 151 |

| C (aromatic, attached to -Br) | 118 - 120 |

| C (aromatic, ortho to -O) | 123 - 125 |

| C (aromatic, meta to -O) | 132 - 134 |

| C (carbonyl) | 170 - 172 |

| C (alpha to C=O) | 39 - 41 |

| C (beta to C=O, attached to Cl) | 40 - 42 |

Predictions are based on computational models and may vary slightly from experimental values.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational simulations of vibrational spectra, typically performed using DFT calculations, can predict the frequencies and intensities of vibrational modes. These simulated spectra can be compared with experimental data to aid in spectral assignment and structural confirmation.

For 4-Bromophenyl 3-chloropropanoate, key vibrational modes include the C=O stretching of the ester group, C-O stretching, C-Br stretching, and various vibrations of the aromatic ring and the alkyl chain. The simulated spectrum would provide a detailed fingerprint of the molecule's vibrational properties.

Simulated Key Vibrational Frequencies for 4-Bromophenyl 3-chloropropanoate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | 1730 - 1750 |

| C-O (ester) | Stretching | 1200 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 600 |

| C-Cl | Stretching | 600 - 800 |

These are predicted ranges and actual experimental values can be influenced by the molecular environment.

Reaction Mechanism Studies

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energy landscapes and the structures of transient species like transition states.

Transition State Characterization for Esterification and Substitution Reactions

The formation of 4-Bromophenyl 3-chloropropanoate typically involves the esterification of 4-bromophenol (B116583) with 3-chloropropionyl chloride. Computational studies can model the reaction pathway, identifying the transition state for the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acid chloride. The geometry and energy of this transition state are crucial for understanding the reaction kinetics. Key features of the transition state would include the partial formation of the C-O bond and the partial breaking of the C-Cl bond.

Furthermore, the 3-chloro group on the propanoate chain can undergo nucleophilic substitution reactions. Theoretical modeling can characterize the transition states for such substitutions, for example, by an SN2 mechanism, where an incoming nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The transition state would feature a pentacoordinate carbon atom.

Solvent Effects Modeling on Reaction Pathways

Solvents can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathways of 4-Bromophenyl 3-chloropropanoate. For the esterification reaction, polar aprotic solvents might be favored as they can stabilize the charged intermediates and transition states without strongly solvating the nucleophile. For nucleophilic substitution at the chloropropyl chain, the choice of solvent can affect the relative energies of the reactants, transition state, and products, thereby influencing the reaction rate. For instance, polar aprotic solvents are known to accelerate SN2 reactions.

Intermolecular Interaction Analysis

The physical properties and crystal packing of 4-Bromophenyl 3-chloropropanoate are governed by intermolecular interactions. Computational analysis can identify and quantify these interactions. The primary intermolecular forces at play are:

Dipole-dipole interactions: The ester group (C=O) and the C-Br and C-Cl bonds are polar, leading to significant dipole-dipole interactions between molecules.

London dispersion forces: These forces are present between all molecules and increase with the size and surface area of the molecule. The presence of a bromine atom and the aromatic ring contributes significantly to these interactions.

π-stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions, providing a detailed picture of the forces that hold the molecules together in the condensed phase.

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding:

In 4-Bromophenyl 3-chloropropanoate, the ester functional group is the primary site for potential hydrogen bonding. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, capable of interacting with hydrogen bond donors in its environment. While the molecule itself does not possess strong hydrogen bond donors (like -OH or -NH groups), in the presence of protic solvents or other molecules with such groups, it can participate in intermolecular hydrogen bonding.

Computational studies on similar ester-containing molecules and fundamental principles of hydrogen bonding allow for a theoretical characterization of these potential interactions. The strength of such a hydrogen bond would depend on the nature of the donor molecule.

Halogen Bonding:

A more specific and noteworthy interaction pertinent to 4-Bromophenyl 3-chloropropanoate is halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its classical perception as a nucleophile. acs.orgwikipedia.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond connecting it to the rest of the molecule. acs.org

In 4-Bromophenyl 3-chloropropanoate, both the bromine and chlorine atoms can participate in halogen bonding. The bromine atom attached to the phenyl ring is a potential halogen bond donor. The strength of this bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. wikipedia.org Therefore, the bromine atom in this compound is expected to form more significant halogen bonds than the chlorine atom. The chlorine atom on the propanoate chain can also act as a halogen bond donor. These halogen atoms can interact with nucleophilic sites such as lone pairs on oxygen or nitrogen atoms, or with the π-electrons of aromatic systems. acs.org

The table below summarizes the key characteristics of the potential hydrogen and halogen bonds in 4-Bromophenyl 3-chloropropanoate, based on general principles and data from related systems.

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| Hydrogen Bond | External H-bond donor (e.g., H₂O) | Carbonyl Oxygen (C=O) | 1.5 - 2.5 | 3 - 10 |

| Halogen Bond | Bromine (C-Br) | Lewis Base (e.g., O, N) | 2.5 - 3.5 | 1 - 5 |

| Halogen Bond | Chlorine (C-Cl) | Lewis Base (e.g., O, N) | 3.0 - 4.0 | 0.5 - 3 |

π-π Stacking in Aromatic Systems

The presence of the brominated phenyl ring in 4-Bromophenyl 3-chloropropanoate introduces the possibility of π-π stacking interactions. These are non-covalent interactions that occur between aromatic rings. Contrary to a simple "sandwich" stacking, the most stable π-π stacking conformations are typically parallel-displaced or T-shaped, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. wikipedia.org

Computational studies on substituted benzene (B151609) dimers have shown that substituent effects play a crucial role in the strength and geometry of π-π stacking. comporgchem.comnih.govacs.org The electron-withdrawing nature of the bromine atom can influence the quadrupole moment of the aromatic ring, which in turn affects how it interacts with other aromatic systems. The interaction is not solely dependent on the electronic nature of the substituent's effect on the ring, but also on direct interactions between the substituent and the other aromatic ring. comporgchem.com

The following table outlines the general characteristics of π-π stacking interactions involving benzene rings, which can be considered as a baseline for the phenyl group in the target molecule.

| Stacking Geometry | Typical Inter-planar Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | 1.5 - 2.5 |

| T-Shaped | 4.5 - 5.5 | 1.0 - 2.0 |

| Sandwich | > 3.8 | Repulsive or weakly attractive |

Advanced Analytical Methodologies for 4 Bromophenyl 3 Chloropropanoate

Chromatographic Techniques

Chromatography is an indispensable tool for the separation and quantification of 4-Bromophenyl 3-chloropropanoate (B8744493) and its related substances. The selection of a specific chromatographic technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity and quantifying impurities of 4-Bromophenyl 3-chloropropanoate. The development and validation of such a method would adhere to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability. nih.govglobalresearchonline.net

Method Development: A suitable starting point for method development would involve a C18 column, a popular choice for its broad applicability in separating non-polar to moderately polar compounds. pensoft.netjetir.org A gradient elution using a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with a modifier like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized to achieve a good resolution between the main peak and any potential impurities. globalresearchonline.net The column temperature would be controlled, for instance at 25°C or 30°C, to ensure reproducible retention times. globalresearchonline.netpensoft.net Detection would typically be carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for example, 225 nm or 280 nm. globalresearchonline.netpensoft.net

Validation Parameters: The validation of the developed HPLC method would encompass the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. iosrjournals.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. iosrjournals.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. nih.goviosrjournals.org